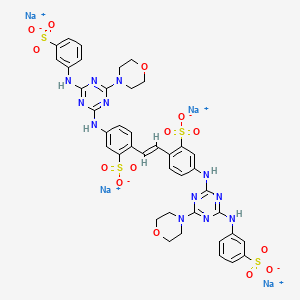

Tetrasodium 4,4'-bis((4-morpholino-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Description

1,3,5-Triazine-2,4,6-triamine , is a chemical compound that belongs to the triazine family. It is commonly referred to as melamine. This compound is widely used in various industrial applications due to its unique chemical properties, including its high nitrogen content and thermal stability.

Properties

CAS No. |

42355-81-7 |

|---|---|

Molecular Formula |

C40H36N12Na4O14S4 |

Molecular Weight |

1129.0 g/mol |

IUPAC Name |

tetrasodium;5-[[4-morpholin-4-yl-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C40H40N12O14S4.4Na/c53-67(54,55)31-5-1-3-27(21-31)41-35-45-37(49-39(47-35)51-13-17-65-18-14-51)43-29-11-9-25(33(23-29)69(59,60)61)7-8-26-10-12-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-15-19-66-20-16-52)42-28-4-2-6-32(22-28)68(56,57)58;;;;/h1-12,21-24H,13-20H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7+;;;; |

InChI Key |

APBQAOVDWIUKOY-YZNHWISSSA-J |

Isomeric SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=CC=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=CC=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Melamine is typically synthesized from urea through a series of chemical reactions. The primary synthetic route involves the following steps:

Dehydration of Urea: Urea is heated to produce biuret, which further decomposes to form cyanuric acid.

Cyclization: Cyanuric acid undergoes cyclization to form melamine.

The reaction conditions for the synthesis of melamine include high temperatures (around 350°C) and the presence of catalysts such as alumina or silica.

Industrial Production Methods

In industrial settings, melamine is produced using the high-pressure process, which involves the following steps:

Urea Decomposition: Urea is decomposed at high temperatures and pressures to form melamine, ammonia, and carbon dioxide.

Melamine Crystallization: The melamine is then crystallized from the reaction mixture and purified.

Chemical Reactions Analysis

Types of Reactions

Melamine undergoes various chemical reactions, including:

Condensation Reactions: Melamine can react with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates and adhesives.

Hydrolysis: Melamine can be hydrolyzed to form cyanuric acid and ammonia.

Oxidation and Reduction: Melamine can undergo oxidation to form cyanuric acid and other by-products.

Common Reagents and Conditions

Formaldehyde: Used in condensation reactions to form resins.

Water: Used in hydrolysis reactions.

Oxidizing Agents: Used in oxidation reactions.

Major Products

Melamine-Formaldehyde Resins: Used in laminates, adhesives, and coatings.

Cyanuric Acid: Used in water treatment and as a precursor for other chemicals.

Scientific Research Applications

Melamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.

Biology: Studied for its potential effects on biological systems and its role in protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Used in the production of laminates, adhesives, coatings, and flame retardants.

Mechanism of Action

Melamine exerts its effects through various molecular mechanisms, including:

Protein Binding: Melamine can interact with proteins, affecting their structure and function.

Formation of Complexes: Melamine can form complexes with other molecules, influencing their chemical properties and reactivity.

Thermal Stability: Melamine’s high nitrogen content contributes to its thermal stability, making it useful in flame retardant applications.

Comparison with Similar Compounds

Similar Compounds

Cyanuric Acid: A triazine compound with similar chemical properties, used in water treatment and as a precursor for other chemicals.

Melamine-Formaldehyde Resins: Polymers formed from melamine and formaldehyde, used in laminates and adhesives.

Uniqueness

Melamine is unique due to its high nitrogen content, which contributes to its thermal stability and flame retardant properties. Its ability to form stable complexes with other molecules makes it valuable in various industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.